Cas no 1453-06-1 (4-(2,5-Dimethylphenyl)butanoic Acid)
4-(2,5-Dimethylphenyl)butanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- Benzenebutanoic acid,2,5-dimethyl-
- 4-(2,5-dimethylphenyl)butanoic acid
- γ
- -(2,5-Dimethylphenyl)-n-butyric acid
- 4-(2,5-Xylyl)butanoic acid
- Butyric acid, 4-(2,5-xylyl)-
- 2,5-Dimethylbenzenebutanoic acid
- γ-(2,5-Dimethylphenyl)butyric acid
- 2,5-Dimethylbenzene-1-butyric acid
- NSC63112
- SY154549
- NSC-63112
- NSC 63112
- CS-0233639
- NCIOpen2_000297
- 1453-06-1
- SCHEMBL1006607
- CCG-125062
- EN300-135079
- 4-(2,5-Xylyl)butyric acid
- Butyric acid,5-xylyl)-
- AKOS001781653
- Benzenebutanoic acid, 2,5-dimethyl-
- NS-01840
- XNTQOUBHYSKYOI-UHFFFAOYSA-N
- BAA45306
- MFCD00021781
- gamma-(2,4-DIMETHYLPHENYL)BUTYRIC ACID
- DTXSID00162970
- Benzenebutanoic acid,5-dimethyl-
- 4-(2,5-Dimethylphenyl)butanoic acid #
- p-Xylylbutanoic acid
- .gamma.-(2,5-Dimethylphenyl)-n-butyric acid
- 4-(2,5-Dimethylphenyl)butanoicacid
- 4-(2,5-Dimethylphenyl)butanoic Acid
-
- MDL: MFCD00021781
- Inchi: 1S/C12H16O2/c1-9-6-7-10(2)11(8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
- InChI Key: XNTQOUBHYSKYOI-UHFFFAOYSA-N
- SMILES: OC(CCCC1C=C(C)C=CC=1C)=O
Computed Properties
- Exact Mass: 192.11508
- Monoisotopic Mass: 192.11503
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 2.8
Experimental Properties
- Density: 1.053
- Boiling Point: 325.4°Cat760mmHg
- Flash Point: 222.4°C
- Refractive Index: 1.529
- PSA: 37.3
- LogP: 2.71070
4-(2,5-Dimethylphenyl)butanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D132215-10mg |
4-(2,5-Dimethylphenyl)butanoic Acid |
1453-06-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D132215-50mg |
4-(2,5-Dimethylphenyl)butanoic Acid |
1453-06-1 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D132215-100mg |
4-(2,5-Dimethylphenyl)butanoic Acid |
1453-06-1 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Enamine | EN300-135079-0.05g |
4-(2,5-dimethylphenyl)butanoic acid |
1453-06-1 | 95% | 0.05g |
$91.0 | 2023-06-08 | |
| Enamine | EN300-135079-0.1g |
4-(2,5-dimethylphenyl)butanoic acid |
1453-06-1 | 95% | 0.1g |
$136.0 | 2023-06-08 | |
| Enamine | EN300-135079-0.25g |
4-(2,5-dimethylphenyl)butanoic acid |
1453-06-1 | 95% | 0.25g |
$194.0 | 2023-06-08 | |
| Enamine | EN300-135079-0.5g |
4-(2,5-dimethylphenyl)butanoic acid |
1453-06-1 | 95% | 0.5g |
$363.0 | 2023-06-08 | |
| Enamine | EN300-135079-1.0g |
4-(2,5-dimethylphenyl)butanoic acid |
1453-06-1 | 95% | 1g |
$485.0 | 2023-06-08 | |
| Enamine | EN300-135079-2.5g |
4-(2,5-dimethylphenyl)butanoic acid |
1453-06-1 | 95% | 2.5g |
$949.0 | 2023-06-08 | |
| Enamine | EN300-135079-5.0g |
4-(2,5-dimethylphenyl)butanoic acid |
1453-06-1 | 95% | 5g |
$1406.0 | 2023-06-08 |
4-(2,5-Dimethylphenyl)butanoic Acid Related Literature
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-(2,5-Dimethylphenyl)butanoic Acid
Comprehensive Analysis of 4-(2,5-Dimethylphenyl)butanoic Acid (CAS No. 1453-06-1): Properties, Applications, and Industry Trends
4-(2,5-Dimethylphenyl)butanoic Acid (CAS 1453-06-1) is a specialized organic compound gaining attention in pharmaceutical and fine chemical industries. Structurally characterized by a butanoic acid chain attached to a 2,5-dimethylphenyl ring, this compound serves as a versatile intermediate in synthetic chemistry. Its molecular formula C12H16O2 and molar mass 192.26 g/mol make it valuable for designing bioactive molecules, particularly in nonsteroidal anti-inflammatory drug (NSAID) research.
Recent studies highlight the role of 4-(2,5-Dimethylphenyl)butanoic Acid in developing COX-2 inhibitors, aligning with growing demand for targeted anti-inflammatory agents. The compound's lipophilic nature and aromatic substitution pattern contribute to improved membrane permeability—a hot topic in drug delivery optimization. Researchers are exploring its derivatives for potential applications in neurodegenerative disease research, responding to increasing searches for "Alzheimer's disease treatment pathways" and "blood-brain barrier penetration strategies."
From a synthetic perspective, CAS 1453-06-1 demonstrates remarkable stability under standard conditions (melting point 86-88°C), making it suitable for multi-step organic transformations. Analytical techniques like HPLC purification and NMR characterization are frequently discussed in patent literature involving this compound. The presence of both carboxylic acid functionality and sterically hindered aromatic system enables diverse reactions—from amide couplings to electrophilic aromatic substitutions.
Environmental considerations position 4-(2,5-Dimethylphenyl)butanoic Acid as a greener alternative to halogenated intermediates, addressing the pharmaceutical industry's focus on sustainable chemistry. Its biodegradability profile and absence of heavy metals respond to trending searches about "EPA-compliant chemical synthesis" and "green chemistry in drug development." Regulatory databases classify this compound as non-hazardous under normal handling conditions, though standard laboratory precautions apply.
The commercial landscape shows growing procurement of 1453-06-1 by contract research organizations (CROs), particularly for structure-activity relationship (SAR) studies. Market analysts note increased interest from Asia-Pacific manufacturers specializing in custom synthesis services. Quality specifications typically require ≥98% purity (by GC analysis), with residual solvent levels meeting ICH Q3C guidelines—a critical consideration for researchers querying "pharmaceutical-grade intermediates."
Future applications may leverage the compound's molecular scaffold for proteolysis targeting chimera (PROTAC) development, an emerging field in targeted protein degradation. This aligns with breakthrough therapy designations for orphan diseases and precision medicine approaches—topics generating substantial academic and commercial interest. Analytical method development papers frequently cite this compound as a test case for chiral separation techniques due to its stereogenic center formation potential.
Technical literature emphasizes the importance of storage conditions for CAS 1453-06-1, recommending protection from moisture and oxidation. These protocols mirror best practices for carboxylic acid stabilization—a subject of numerous recent chemical forum discussions. The compound's spectral data (including characteristic IR carbonyl stretch at ~1700 cm-1) serves as educational reference material in organic chemistry curricula worldwide.
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